molecular formula C6H5NO3 B147355 4-Nitrosoresorcinol CAS No. 698-31-7

4-Nitrosoresorcinol

Cat. No. B147355
CAS RN: 698-31-7
M. Wt: 139.11 g/mol
InChI Key: BJBGAAAJTDQABC-UHFFFAOYSA-N
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Description

4-Nitrosoresorcinol is a chemical compound with the molecular formula C6H5NO3 . It is also known by other names such as 1,3-Benzenediol, 4-nitroso-, 4-Nitroso-1,3-benzenediol, and 4-Nitrosoresorcinol . It can be used in the preparation of dual colorimetric and fluorogenic probes for visualizing protein tyrosine phosphatase activity .


Synthesis Analysis

4-Nitrosoresorcinol can be synthesized from resorcinol . The synthesis process involves adding sulfuric acid to a flask containing water, which is then cooled. Resorcinol is added under stirring. After 5 minutes, a sodium nitrite water solution is added slowly. The temperature is kept around 5-8° C. for 30 minutes and then allowed to warm to 20° C. for another 30 minutes. The reaction is diluted with water, and the precipitated product is collected by suction filtration, washed with water, and dried by a vacuum pump to give a yellow product (4-nitrosoresorcinol in 75% yield) .


Molecular Structure Analysis

The molecular structure of 4-Nitrosoresorcinol is represented by the formula C6H5NO3 . The average mass is 139.109 Da and the monoisotopic mass is 139.026947 Da .


Physical And Chemical Properties Analysis

4-Nitrosoresorcinol has a molecular weight of 139.11 g/mol . It has a melting point of 122°C and a boiling point of 278.88°C (rough estimate). Its density is estimated to be 1.5553 and the refractive index is estimated to be 1.5423 .

Scientific Research Applications

  • Water Treatment and Environmental Applications :

    • A study by Mahmoud et al. (2016) highlights the use of a nanosorbent for the removal of nitro compounds, including 4-nitroaniline, from water. This research is significant for water purification and treatment of industrial effluents.
    • Mahmoud et al. (2019) also developed a nanocomposite for the removal of nitro derivatives from water, demonstrating the potential of nanotechnology in environmental remediation.
  • Genetic and Cellular Studies :

    • 4-Nitroquinoline 1-oxide (a related compound) is explored in the study by Downes et al. (2014) for its use in genetic screens and understanding DNA damage and repair mechanisms in Aspergillus nidulans. This research is crucial for understanding genetic mutations and carcinogenesis.
  • Chemical Sensing and Detection :

    • The development of a molecularly imprinted nanohybrid as a sensor for 4-Nitrophenol, a toxic pollutant, is described in a study by Liu et al. (2018). This highlights the application of nanotechnology in environmental monitoring.
    • Zaidi & Shin (2015) developed an electrochemical sensor for 4-Nitrophenol, illustrating the role of nanomaterials in detecting environmental pollutants.
  • Cancer Research and Carcinogenesis Models :

    • A study by Vitale-Cross et al. (2009) used 4-nitroquinoline-1 oxide in a mouse model to study oral carcinogenesis. This research contributes to our understanding of oral squamous cell carcinoma.
  • Photocatalytic Applications :

    • Research by Yadav et al. (2020) on the photocatalytic degradation of 4-Nitrophenol using TiO2 nanostructures demonstrates the potential of photocatalysts in pollution control.

Safety And Hazards

When handling 4-Nitrosoresorcinol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of inhalation, move the victim into fresh air. If skin contact occurs, wash off with soap and water. If it comes into contact with the eyes, rinse with water. If ingested, rinse mouth with water .

properties

IUPAC Name

4-nitrosobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-5(7-10)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBGAAAJTDQABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220094
Record name Resorcinol, nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrosoresorcinol

CAS RN

698-31-7, 25905-65-1
Record name 4-Nitrosoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol, nitroso-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 3-hydroxy-4-hydroxyimino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, nitroso-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrosoresorcinol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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